ethyl 4-[2-({1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]piperidine-1-carboxylate
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heterocyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity . The 3-position of the thienopyrimidinone is attached to a piperidine ring substituted with an ethyl carboxylate group, enhancing solubility and modulating pharmacokinetic properties . The 2-methoxyphenyl group may contribute to improved metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
ethyl 4-[2-[1-(2-methoxyanilino)-1-oxobutan-2-yl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-4-20(22(30)26-17-8-6-7-9-19(17)33-3)36-24-27-18-12-15-35-21(18)23(31)29(24)16-10-13-28(14-11-16)25(32)34-5-2/h6-9,12,15-16,20H,4-5,10-11,13-14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBPIGQVSPEXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2C4CCN(CC4)C(=O)OCC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Both the target compound and Compound 1 share a piperidine-carboxylate substituent, which balances lipophilicity and solubility, critical for oral bioavailability .
ADMET Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
